molecular formula C26H24ClN5O4S2 B15033524 3-[(5Z)-5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B15033524
M. Wt: 570.1 g/mol
InChI Key: OYIZKLUQPUVYMV-HKWRFOASSA-N
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Description

3-[(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a pyridopyrimidine core, and a thiazolidine ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 3-[(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves multiple steps, including the formation of the piperazine, pyridopyrimidine, and thiazolidine rings. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of each ring and the final compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperazine and pyridopyrimidine rings play a crucial role in binding to these targets, while the thiazolidine ring may contribute to the compound’s overall activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID stands out due to its unique combination of rings and functional groups. Similar compounds include those with piperazine, pyridopyrimidine, or thiazolidine rings, but they may lack the specific combination and arrangement found in this compound.

Properties

Molecular Formula

C26H24ClN5O4S2

Molecular Weight

570.1 g/mol

IUPAC Name

3-[(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C26H24ClN5O4S2/c1-16-4-3-8-31-22(16)28-23(30-12-10-29(11-13-30)18-6-2-5-17(27)14-18)19(24(31)35)15-20-25(36)32(26(37)38-20)9-7-21(33)34/h2-6,8,14-15H,7,9-13H2,1H3,(H,33,34)/b20-15-

InChI Key

OYIZKLUQPUVYMV-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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